molecular formula C11H17N B3819667 1-(3-cyclopropyl-2-propyn-1-yl)piperidine

1-(3-cyclopropyl-2-propyn-1-yl)piperidine

Cat. No. B3819667
M. Wt: 163.26 g/mol
InChI Key: XRAVQMHYRDLKCR-UHFFFAOYSA-N
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Description

Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs . They are often used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous studies . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of certain compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, ChemSpider provides molecular formulas and other details for many compounds .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight of a compound can be found on databases like ChemSpider .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some piperidine derivatives have been designed as inhibitors for certain kinases .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3-cyclopropylprop-2-ynyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-8-12(9-3-1)10-4-5-11-6-7-11/h11H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAVQMHYRDLKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopropylprop-2-ynyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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